molecular formula C18H22N4O B2947917 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1797616-40-0

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2947917
M. Wt: 310.401
InChI Key: QRAHZWLOIIQXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-aminoethylpyrazole, followed by the addition of pyridine and cyclopropylmethyl bromide. The resulting intermediate is then reacted with N,N-dimethylformamide and purified to obtain the final product.

Starting Materials
Cyclobutanecarboxylic acid, 2-aminoethylpyrazole, Pyridine, Cyclopropylmethyl bromide, N,N-dimethylformamide

Reaction
Step 1: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarboxylic acid chloride., Step 2: The acid chloride is then reacted with 2-aminoethylpyrazole in the presence of triethylamine to form the corresponding amide intermediate., Step 3: Pyridine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 4: Cyclopropylmethyl bromide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 5: The reaction mixture is then quenched with water and extracted with ethyl acetate., Step 6: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure., Step 7: The resulting intermediate is then reacted with N,N-dimethylformamide in the presence of triethylamine to form the final product, N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide.

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(15-2-1-3-15)20-10-11-22-17(14-4-5-14)12-16(21-22)13-6-8-19-9-7-13/h6-9,12,14-15H,1-5,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAHZWLOIIQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

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